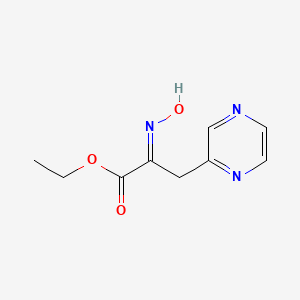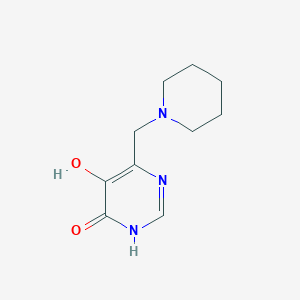
7-(4-(3-Hydroxyoct-1-en-1-yl)-1-methyl-2-oxopyrrolidin-3-yl)heptanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(4-(3-Hydroxyoct-1-en-1-yl)-1-methyl-2-oxopyrrolidin-3-yl)heptanoic acid is a complex organic compound characterized by its unique structure, which includes a hydroxyoctenyl group, a methyl oxopyrrolidinyl group, and a heptanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-(3-Hydroxyoct-1-en-1-yl)-1-methyl-2-oxopyrrolidin-3-yl)heptanoic acid typically involves multiple steps, including the formation of the hydroxyoctenyl group, the oxopyrrolidinyl group, and the heptanoic acid chain. Common synthetic routes may involve:
Formation of the Hydroxyoctenyl Group: This step may involve the hydroxylation of an octenyl precursor using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Formation of the Oxopyrrolidinyl Group: This step may involve the cyclization of an appropriate precursor using reagents such as acetic anhydride or trifluoroacetic acid.
Formation of the Heptanoic Acid Chain: This step may involve the elongation of a shorter carbon chain using reagents such as Grignard reagents or organolithium compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
7-(4-(3-Hydroxyoct-1-en-1-yl)-1-methyl-2-oxopyrrolidin-3-yl)heptanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced to form an alcohol using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Halides, esters
Aplicaciones Científicas De Investigación
7-(4-(3-Hydroxyoct-1-en-1-yl)-1-methyl-2-oxopyrrolidin-3-yl)heptanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in biological processes and as a probe for investigating cellular mechanisms.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 7-(4-(3-Hydroxyoct-1-en-1-yl)-1-methyl-2-oxopyrrolidin-3-yl)heptanoic acid involves its interaction with specific molecular targets and pathways. This compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on the cell surface or within the cell to modulate signaling pathways.
Enzyme Inhibition: Inhibiting the activity of specific enzymes involved in metabolic processes.
Gene Expression: Modulating the expression of genes involved in various cellular functions.
Comparación Con Compuestos Similares
7-(4-(3-Hydroxyoct-1-en-1-yl)-1-methyl-2-oxopyrrolidin-3-yl)heptanoic acid can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
7-[2-(3-Hydroxyoct-1-en-1-yl)-1H-indol-3-yl]heptanoic acid: Similar structure but contains an indole group instead of a pyrrolidinyl group.
7-[(2R,3R)-3-hydroxy-2-(oct-1-en-1-yl)-5-oxocyclopentyl]heptanoic acid: Similar structure but contains a cyclopentyl group instead of a pyrrolidinyl group.
7-[2-(3-hydroxyoct-1-en-1-yl)-5-oxocyclopent-1-en-1-yl]heptanoic acid: Similar structure but contains a cyclopent-1-en-1-yl group instead of a pyrrolidinyl group.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C20H35NO4 |
|---|---|
Peso molecular |
353.5 g/mol |
Nombre IUPAC |
7-[4-[(E)-3-hydroxyoct-1-enyl]-1-methyl-2-oxopyrrolidin-3-yl]heptanoic acid |
InChI |
InChI=1S/C20H35NO4/c1-3-4-7-10-17(22)14-13-16-15-21(2)20(25)18(16)11-8-5-6-9-12-19(23)24/h13-14,16-18,22H,3-12,15H2,1-2H3,(H,23,24)/b14-13+ |
Clave InChI |
ASYOPCDJMCBDPI-BUHFOSPRSA-N |
SMILES isomérico |
CCCCCC(/C=C/C1CN(C(=O)C1CCCCCCC(=O)O)C)O |
SMILES canónico |
CCCCCC(C=CC1CN(C(=O)C1CCCCCCC(=O)O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12920976.png)

![4-Acridinecarboxamide, 9-chloro-N-[2-(dimethylamino)ethyl]-](/img/structure/B12920982.png)


![3,5-Dichloro-4-hydroxy-N-[2-(1H-indol-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B12921000.png)

![[2,2'-Bi-1H-pyrrole]-5,5'-dicarboxamide, N,N'-dihexyl-](/img/structure/B12921024.png)
![3-Isoxazolecarboxamide, 5-[[(4-chlorophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12921027.png)




